

Application Notes and Protocols for Cy5.5 DBCO in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Cy5.5 DBCO

Cat. No.: B15604833

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Cy5.5 DBCO**, a near-infrared fluorescent probe, for super-resolution microscopy. This document details the dye's photophysical properties, provides protocols for its application in single-molecule localization microscopy (SMLM) techniques such as dSTORM (direct Stochastic Optical Reconstruction Microscopy), and offers visualizations of experimental workflows and biological pathways.

Introduction to Cy5.5 DBCO

Cy5.5 DBCO is a bright and photostable cyanine dye functionalized with a dibenzocyclooctyne (DBCO) group. This feature allows for its covalent attachment to azide-modified biomolecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][2]. The bioorthogonal nature of this reaction enables specific and efficient labeling of target molecules in complex biological environments, including living cells, without the need for a cytotoxic copper catalyst[3]. Its emission in the near-infrared spectrum minimizes background autofluorescence from biological samples, making it an excellent candidate for high-sensitivity imaging applications[1].

Data Presentation: Photophysical Properties

The selection of a suitable fluorophore is critical for the success of super-resolution imaging experiments. The following tables summarize the key photophysical properties of Cy5.5 and compare its performance in dSTORM with the commonly used Alexa Fluor 647.

Table 1: Photophysical Properties of Cy5.5

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	678 nm	[1]
Emission Maximum (λ_{em})	694 nm	[1]
Molar Extinction Coefficient (ϵ)	190,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Solubility	Water, DMSO, DMF	[1]
pH Sensitivity	Insensitive from pH 4 to 10	[1]

Table 2: Comparative Performance in dSTORM (in the presence of β ME)

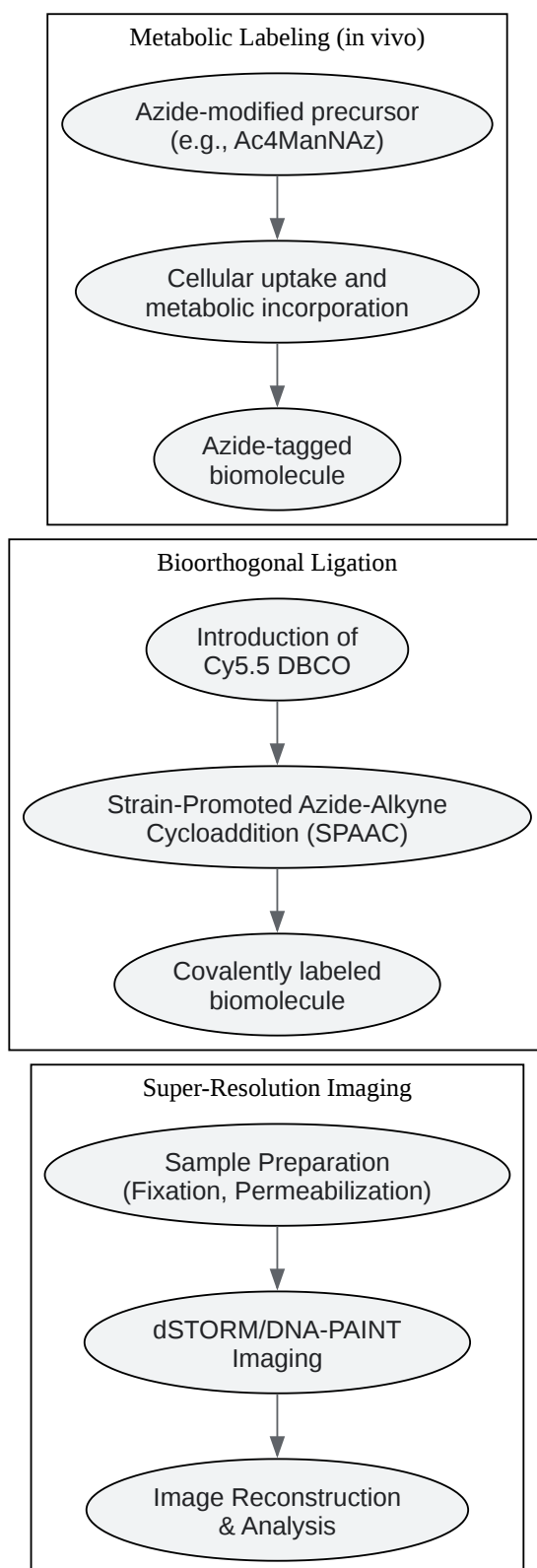
Fluorophore	Mean Photon Yield per Switching Event	On/Off Duty Cycle	Source(s)
Cy5.5	~6,000	~0.007	[4]
Alexa Fluor 647	~5,200	~0.0004	[4][5]

Note: A higher photon yield contributes to better localization precision, while a lower duty cycle is crucial for minimizing the simultaneous activation of multiple fluorophores, which is essential for accurate single-molecule localization. While Cy5.5 offers a high photon yield, its higher duty cycle may necessitate adjustments in labeling density or imaging conditions to achieve optimal dSTORM results[4].

Mandatory Visualization

Experimental Workflow: Bioorthogonal Labeling for Super-Resolution Microscopy

The following diagram outlines the general workflow for labeling and imaging a target protein in a cellular context using **Cy5.5 DBCO**.

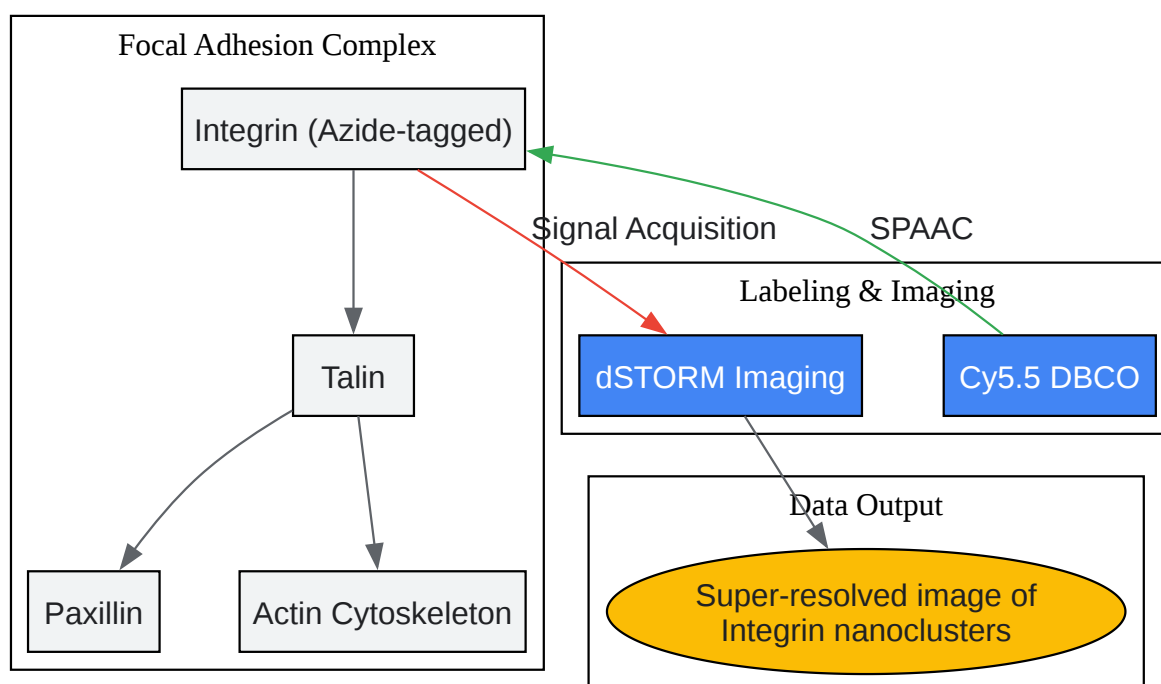


[Click to download full resolution via product page](#)

Caption: General workflow for super-resolution imaging using **Cy5.5 DBCO**.

Signaling Pathway Example: Visualizing Focal Adhesion Architecture

This diagram illustrates the principle of using **Cy5.5 DBCO** to visualize the nanoscale organization of proteins within a focal adhesion, a key structure in cell adhesion and mechanotransduction.



[Click to download full resolution via product page](#)

Caption: Visualizing integrin nanoclusters in focal adhesions with **Cy5.5 DBCO**.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Proteins with Azide Groups

This protocol describes the incorporation of an azide-functionalized amino acid into newly synthesized proteins.

Materials:

- Cell line of interest
- Complete cell culture medium
- L-Azidohomoalanine (AHA) stock solution (e.g., 100 mM in DMSO)
- Phosphate-buffered saline (PBS)

Procedure:

- Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for imaging) and allow them to adhere and grow to the desired confluency.
- Prepare AHA-containing medium by diluting the AHA stock solution into pre-warmed complete cell culture medium to a final concentration of 25-50 μ M.
- Remove the existing medium from the cells and wash once with pre-warmed PBS.
- Replace the PBS with the AHA-containing medium.
- Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator to allow for the incorporation of AHA into newly synthesized proteins.
- After incubation, proceed with cell fixation and labeling.

Protocol 2: dSTORM Imaging of Azide-Labeled Proteins with Cy5.5 DBCO

This protocol provides a general procedure for labeling azide-modified proteins with **Cy5.5 DBCO** and performing dSTORM imaging.

Materials:

- Azide-labeled cells on glass-bottom dishes
- **Cy5.5 DBCO** stock solution (e.g., 1-10 mM in DMSO)

- PBS or Hank's Balanced Salt Solution (HBSS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)
- dSTORM imaging buffer (see below)

Procedure:

Cell Fixation and Permeabilization:

- Wash the azide-labeled cells twice with pre-warmed PBS.
- Fix the cells with fixation buffer for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
- Wash the cells three times with PBS.
- Incubate the cells with blocking buffer for 1 hour at room temperature.

Cy5.5 DBCO Labeling:

- Prepare the labeling solution by diluting the **Cy5.5 DBCO** stock solution in blocking buffer to a final concentration of 5-20 μM .
- Remove the blocking buffer from the cells and add the **Cy5.5 DBCO** labeling solution.
- Incubate for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBS to remove unbound dye.

dSTORM Imaging:

- Prepare the dSTORM imaging buffer immediately before use. A common formulation consists of:
 - An enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase in a glucose-containing buffer).
 - A primary thiol, such as β -mercaptoethanol (β ME) or mercaptoethylamine (MEA), to facilitate photoswitching. A starting concentration of 140 mM β ME can be used for cyanine dyes like Cy5.5[4].
- Replace the PBS in the imaging dish with the freshly prepared dSTORM imaging buffer.
- Mount the sample on a dSTORM-capable microscope.
- Use a 640-647 nm laser for excitation.
- Acquire a series of images (typically 10,000-50,000 frames) at a high frame rate to capture the stochastic blinking of individual Cy5.5 molecules.
- Process the acquired image series using appropriate localization microscopy software to reconstruct the super-resolved image.

dSTORM Imaging Buffer Example:

- Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl
- Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose
- GLOX solution: 14 mg glucose oxidase + 50 μ L catalase (17 mg/mL) in 200 μ L Buffer A
- Final Imaging Buffer: To ~700 μ L of Buffer B, add 7 μ L of GLOX solution and 7 μ L of β -mercaptoethanol (for a final concentration of ~140 mM).

Note: The optimal concentrations of **Cy5.5 DBCO** and the components of the dSTORM imaging buffer may need to be empirically determined for your specific experimental setup and biological sample.

Conclusion

Cy5.5 DBCO is a valuable tool for super-resolution microscopy, offering bright, near-infrared fluorescence and the ability for specific, covalent labeling through copper-free click chemistry. By carefully considering its photophysical properties and optimizing labeling and imaging protocols, researchers can leverage **Cy5.5 DBCO** to visualize cellular structures and signaling pathways with nanoscale resolution, advancing our understanding of complex biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. vectorlabs.com](https://www.vectorlabs.com) [[vectorlabs.com](https://www.vectorlabs.com)]
- [2. medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- [3. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - RSC Advances \(RSC Publishing\)](#) [pubs.rsc.org]
- [4. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [5. The DNA-PAINT palette: a comprehensive performance analysis of fluorescent dyes - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Application Notes and Protocols for Cy5.5 DBCO in Super-Resolution Microscopy]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15604833/docs#application-notes-and-protocols-for-cy5-5-dbc0-in-super-resolution-microscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)